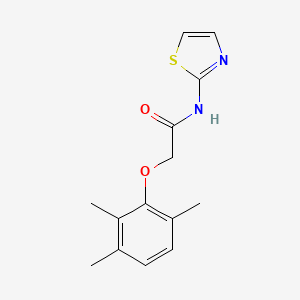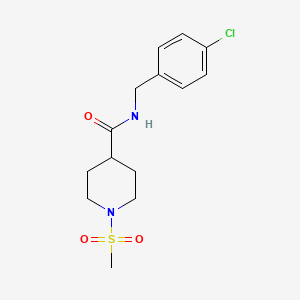
N-(pyridin-3-ylmethyl)-2-(trifluoromethyl)quinazolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(pyridin-3-ylmethyl)-2-(trifluoromethyl)quinazolin-4-amine is a synthetic organic compound that has garnered interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-3-ylmethyl)-2-(trifluoromethyl)quinazolin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under specific conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of catalysts.
Attachment of the Pyridine Ring: The pyridine ring is attached through nucleophilic substitution reactions, where the pyridine derivative reacts with the quinazoline core.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-(pyridin-3-ylmethyl)-2-(trifluoromethyl)quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the quinazoline or pyridine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated reagents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce reduced quinazoline derivatives.
Aplicaciones Científicas De Investigación
N-(pyridin-3-ylmethyl)-2-(trifluoromethyl)quinazolin-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-(pyridin-3-ylmethyl)-2-(trifluoromethyl)quinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-(pyridin-2-ylmethyl)-2-(trifluoromethyl)quinazolin-4-amine: Similar structure with the pyridine ring attached at the 2-position.
N-(pyridin-4-ylmethyl)-2-(trifluoromethyl)quinazolin-4-amine: Similar structure with the pyridine ring attached at the 4-position.
N-(pyridin-3-ylmethyl)-2-(methyl)quinazolin-4-amine: Similar structure with a methyl group instead of a trifluoromethyl group.
Uniqueness
N-(pyridin-3-ylmethyl)-2-(trifluoromethyl)quinazolin-4-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties
Propiedades
IUPAC Name |
N-(pyridin-3-ylmethyl)-2-(trifluoromethyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N4/c16-15(17,18)14-21-12-6-2-1-5-11(12)13(22-14)20-9-10-4-3-7-19-8-10/h1-8H,9H2,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFAOVQOCYRYYHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199524 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(2-methylphenyl)-3-[2-(methylthio)ethyl]-5-[1-(1H-1,2,4-triazol-1-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B5645201.png)
![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[4-(1H-tetrazol-1-ylmethyl)benzoyl]piperidine](/img/structure/B5645203.png)
![1-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5645208.png)
![2-[(1-ALLYL-6-AMINO-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-METHYLPHENYL)ACETAMIDE](/img/structure/B5645213.png)

![(1S*,5R*)-6-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]-3-(3-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5645222.png)
![5-propyl-1'-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5645229.png)
![N-[3-(3,5-dimethylisoxazol-4-yl)propyl]-2-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B5645237.png)
![(2-fluoro-4-methylphenyl)[methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]acetic acid](/img/structure/B5645239.png)
![1-(3,4-dimethoxyphenyl)-2-[1-ethyl-3-(2-methyl-1,3-thiazol-4-yl)-1H-1,2,4-triazol-5-yl]ethanamine](/img/structure/B5645243.png)
![2-(2-METHYLBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLIC ACID](/img/structure/B5645254.png)
![5-{2-[(4-methylphenoxy)methyl]-3-furoyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5645275.png)

![4-{1-[4-(6-methoxypyridin-2-yl)phenyl]ethyl}morpholine](/img/structure/B5645314.png)
